molecular formula C58H84N16O14 B1672852 Flrlamide, manduca CAS No. 129960-91-4

Flrlamide, manduca

Cat. No.: B1672852
CAS No.: 129960-91-4
M. Wt: 1229.4 g/mol
InChI Key: PAZAMTVGOLQGBM-FRASDIGNSA-N
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Description

Flrlamide, manduca is a bioactive peptide extracted from the central nervous system of the tobacco hornworm, Manduca sexta . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flrlamide, manduca typically involves peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesizers that automate the SPPS process. Purification is achieved through high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Flrlamide, manduca can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or performic acid under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents in SPPS.

Major Products: The major products of these reactions are modified peptides with altered biological activities or stability profiles.

Scientific Research Applications

Flrlamide, manduca has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the nervous system of Manduca sexta and its potential neuroactive properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of bioactive materials and as a reference compound in analytical techniques.

Mechanism of Action

The mechanism of action of Flrlamide, manduca involves its interaction with specific receptors in the nervous system. It is believed to modulate neurotransmitter release and influence neural signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to interact with G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Comparison: Flrlamide, manduca is unique due to its origin from the central nervous system of Manduca sexta and its specific bioactive properties. Unlike flutamide, which is a synthetic small molecule, this compound is a naturally occurring peptide. Compared to flavones, which are polyphenolic compounds, this compound has a distinct peptide structure and different biological targets.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N16O14/c1-30(2)22-39(51(82)66-36(18-13-21-63-58(60)61)49(80)67-38(48(59)79)23-33-14-9-7-10-15-33)68-52(83)40(24-34-16-11-8-12-17-34)69-55(86)43(28-75)72-53(84)41(25-35-27-62-29-64-35)71-56(87)46(31(3)4)74-57(88)47(32(5)6)73-54(85)42(26-45(77)78)70-50(81)37-19-20-44(76)65-37/h7-12,14-17,27,29-32,35-43,46-47,75H,13,18-26,28H2,1-6H3,(H2,59,79)(H,65,76)(H,66,82)(H,67,80)(H,68,83)(H,69,86)(H,70,81)(H,71,87)(H,72,84)(H,73,85)(H,74,88)(H,77,78)(H4,60,61,63)/t35?,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZAMTVGOLQGBM-FRASDIGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3C=NC=N3)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1229.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129960-91-4
Record name Flrlamide, manduca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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